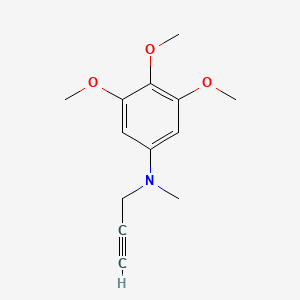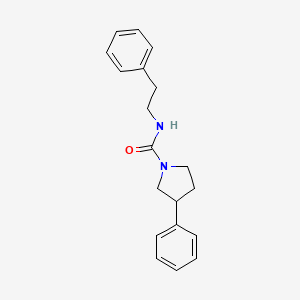
N-phenethyl-3-phenylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-3-phenylpyrrolidine-1-carboxamide, commonly known as Etizolam, is a thienodiazepine drug that is widely used in scientific research. It is a psychoactive substance that has gained popularity due to its anxiolytic, sedative, and muscle relaxant properties. Etizolam has a similar chemical structure to benzodiazepines, but it is not classified as one.
Aplicaciones Científicas De Investigación
Psychoactive Substance Research
The compound is a new psychoactive substance that has been examined by the EMCDDA and Europol . The joint assessment was conducted to gather information on this substance for the preparation of a Joint Report .
Metabolic Pathways and Potencies of New Fentanyl Analogs
The compound is a fentanyl analog, and its metabolic pathways and potencies have been studied . The metabolism of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Anti-Cancer Activities
A library of novel 2-(het)arylpyrrolidine-1-carboxamides, which includes this compound, has been tested for anti-cancer activities both in vitro and in vivo . Some compounds showed twice the in vitro activity towards M-Hela tumor cell lines compared to the reference drug tamoxifen .
Anti-Bacterial Activities
Some pyrrolidine-1-carboxamides, including this compound, were found to effectively suppress bacterial biofilm growth . These compounds are promising candidates for further development as anti-bacterial agents .
Drug Discovery and Development
The compound is used in drug discovery and development processes . It is available for purchase from chemical suppliers for use in laboratory research .
Synthesis of Novel Derivatives
The compound serves as a versatile scaffold for the synthesis of novel derivatives . These derivatives are designed to improve potency and selectivity towards specific biological targets .
Propiedades
IUPAC Name |
3-phenyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-13-11-16-7-3-1-4-8-16)21-14-12-18(15-21)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSKOZGWCUICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-phenylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


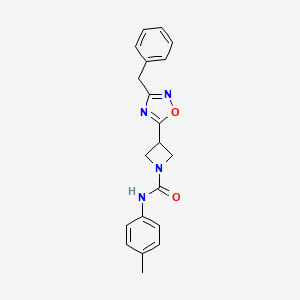



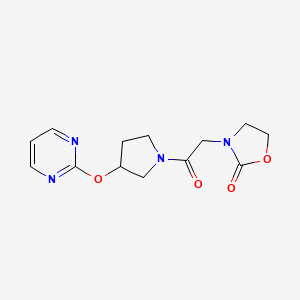
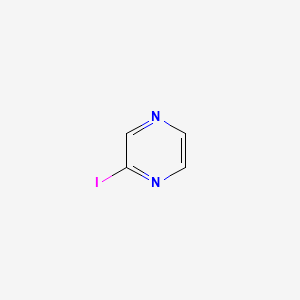
![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)

